exo-Brevicomin

Descripción general

Descripción

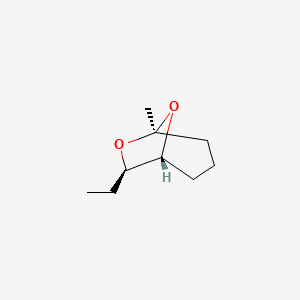

exo-Brevicomin is a bicyclic organic compound with a unique structure that includes an ethyl group and a methyl group attached to a dioxabicyclo octane framework

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of exo-Brevicomin typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include a specific temperature range and solvent to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product using techniques like distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

exo-Brevicomin can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Aplicaciones Científicas De Investigación

exo-Brevicomin has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.

Mecanismo De Acción

The mechanism of action of exo-Brevicomin involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to a biological response. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to exo-Brevicomin include other bicyclic compounds with different substituents or functional groups. Examples include:

- This compound derivatives with different alkyl groups.

- Other dioxabicyclo[3.2.1]octane compounds with varying substituents.

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of both ethyl and methyl groups, which can influence its chemical reactivity and potential applications. This compound’s unique properties make it a valuable subject of study in various scientific fields.

Actividad Biológica

exo-Brevicomin is a volatile compound primarily produced by male mountain pine beetles (Dendroctonus ponderosae), which are notorious for infesting and damaging coniferous forests in the northern hemisphere. This compound serves as an aggregation pheromone, facilitating communication among beetles, particularly during mass attacks on host trees. The molecular structure of this compound is characterized by a 6,8-dioxabicyclo[3.2.1]octane framework, which is significant for its biological activity.

Pheromonal Role

The primary biological activity of this compound lies in its role as a pheromone. It influences the behavior of both conspecifics and other species within the ecosystem. Research indicates that this compound is effective in attracting beetles to host trees, thereby increasing the likelihood of mass attacks. Borden et al. (1983) demonstrated that traps baited with this compound significantly increased the capture rates of D. ponderosae, indicating its effectiveness as a lure in forest management practices .

Dose-Dependent Responses

Experiments have shown that the response of beetles to this compound is dose-dependent. In a series of experiments, varying release rates of this compound were tested, revealing a significant relationship between the amount released and the number of beetles captured. For instance, one study reported that higher concentrations of this compound correlated with increased trap catches, although it explained only 17% of the variation in captures . This suggests that while this compound is an important factor in attraction, other environmental and chemical cues also play critical roles.

Comparative Efficacy with Other Pheromones

In studies comparing different pheromones, this compound was found to enhance the effectiveness of other compounds like myrcene and verbenols when used in combination. For example, traps baited with a mixture of these compounds showed significantly higher captures compared to those using individual components alone . This synergistic effect highlights the complexity of chemical communication in beetle ecology.

Impact on Non-target Species

This compound's biological activity extends beyond its target species. It has been observed to influence other insects such as Tetranychus undatulus and Episimus sphegeus, with varying effects depending on concentration levels. In one study, significant catches of Tetranychus undatulus were directly proportional to the release rate of this compound, demonstrating its broader ecological impact .

The synthesis of this compound has been extensively studied, with various methods developed to produce this compound for research and practical applications. The most common synthetic route involves starting from unsaturated ketones through enzymatic transformations followed by intramolecular acetalization .

Table 1: Comparison of Synthesis Methods for this compound

Field Studies on Attraction Efficacy

In field studies conducted by Shore et al. (1992), traps baited with this compound were placed on mature trees to assess their efficacy in attracting Dendroctonus ponderosae. Results indicated that traps using this pheromone attracted significantly more beetles than control traps lacking pheromones, confirming its role as a key component in the chemical ecology of these insects .

Laboratory Studies on Behavioral Responses

Laboratory experiments have also been conducted to analyze the behavioral responses of beetles to varying concentrations of this compound. These studies revealed that while low concentrations did not significantly attract beetles, higher concentrations led to increased movement towards the source, demonstrating a clear threshold effect in behavioral attraction .

Propiedades

IUPAC Name |

(1R,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h7-8H,3-6H2,1-2H3/t7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONXEBYXWVCXIV-HLTSFMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCC(O2)(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H]2CCC[C@](O2)(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041678 | |

| Record name | Brevicomin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20290-99-7, 60018-04-4 | |

| Record name | Brevicomin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-Brevicomin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060018044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brevicomin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREVICOMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPU1SW45CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.